molecular formula C13H19O5P B1366740 Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS No. 14295-52-4

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Cat. No.: B1366740
CAS No.: 14295-52-4
M. Wt: 286.26 g/mol
InChI Key: YTYPSGYDIRZUOQ-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphorylmethyl)benzoate is a benzoate ester derivative featuring a diethoxyphosphorylmethyl substituent at the para position of the benzene ring. This compound is characterized by its phosphonate ester group, which imparts unique electronic and steric properties. The diethoxy groups on the phosphorus atom enhance lipophilicity, making it distinct from analogs with shorter alkoxy chains (e.g., methoxy) or polar substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(diethoxyphosphorylmethyl)benzoate can be synthesized through a reaction between methyl 4-(bromomethyl)benzoate and triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at a temperature of 160°C for 2 hours. The excess triethylphosphite is then removed under reduced pressure to yield the desired product as a colorless oil .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphorylmethyl)benzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethoxyphosphorylmethyl group.

    Oxidation and Reduction Reactions: The aromatic ring and ester group can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Triethylphosphite: Used in the synthesis of the compound.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidation Products: Such as benzoic acid derivatives.

    Reduction Products: Such as reduced aromatic compounds.

    Hydrolysis Products: Such as 4-(diethoxyphosphorylmethyl)benzoic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H19O5P
  • Molecular Weight : 286.26 g/mol
  • IUPAC Name : Methyl 4-(diethoxyphosphorylmethyl)benzoate
  • CAS Number : 14295-52-4

The compound features a benzoate moiety linked to a diethoxyphosphoryl group, which enhances its reactivity and functional versatility in synthetic pathways.

Organic Synthesis

This compound is utilized as a precursor in the synthesis of various phosphonates and phosphonamidates. Its ability to undergo transformations under different reaction conditions makes it valuable for creating complex organic molecules.

Synthesis of Alkenylphosphonates

Recent studies have demonstrated that this compound can react with aldehydes to yield alkenylphosphonates under Horner–Wadsworth–Emmons conditions. This reaction pathway is significant for generating compounds with potential applications in agrochemicals and pharmaceuticals .

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and other diseases.

Neuroprotective Agents

Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's disease . The incorporation of phosphorus-containing groups is known to enhance biological activity and improve drug efficacy.

Case Study: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various derivatives from this compound demonstrated its utility in generating compounds with enhanced biological activity. The derivatives were evaluated for their pharmacological properties, showing promising results in vitro against specific cancer cell lines .

Application in Radioligand Development

Another notable application includes the development of radioligands for positron emission tomography (PET). The compound's ability to form stable complexes with metal ions has been exploited to create imaging agents that can selectively bind to amyloid plaques in the brain, aiding in the diagnosis of Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionReferences
Organic SynthesisPrecursor for alkenylphosphonates; versatile in chemical transformations ,
Medicinal ChemistryPotential neuroprotective agents; derivatives evaluated for biological activity ,
Radioligand DevelopmentUsed in creating imaging agents for Alzheimer's diagnosis

Mechanism of Action

The mechanism of action of methyl 4-(diethoxyphosphorylmethyl)benzoate involves its interaction with molecular targets through its functional groups. The diethoxyphosphorylmethyl group can participate in nucleophilic and electrophilic reactions, while the aromatic ring can undergo various transformations. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences

Phosphoryl vs. Non-Phosphoryl Groups

  • Methyl 4-(diethoxyphosphorylmethyl)benzoate : The diethoxyphosphorylmethyl group introduces a sterically bulky, electron-withdrawing phosphonate ester. This group increases molecular weight (~286.23 g/mol) and lipophilicity (predicted logP ~2.5) compared to simpler esters.
  • Methyl 4-(bromomethyl)benzoate () : The bromomethyl substituent (MW ~229.05 g/mol) offers reactivity as a leaving group, making it useful in nucleophilic substitution reactions. Its logP (~2.0) is lower due to the absence of the phosphonate group .
  • Methyl 4-(trifluoromethyl)benzoate () : The trifluoromethyl group (MW ~204.13 g/mol) is strongly electron-withdrawing, reducing electron density on the benzene ring. This contrasts with the phosphonate group, which can participate in hydrogen bonding .

Alkoxy Chain Variations

  • Methyl 4-(dimethoxyphosphorylmethyl)benzoate () : Replacing diethoxy with dimethoxy shortens the alkoxy chains, reducing molecular weight (~258.20 g/mol) and lipophilicity (logP ~1.8). This impacts solubility and reactivity in biological systems .

Piperazine-Linked Benzoates ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) feature a piperazine-quinoline moiety linked to the benzoate core. These derivatives exhibit:

  • Higher molecular weights (e.g., C1: MW ~497.52 g/mol vs. ~286.23 g/mol for the target compound).
  • Reduced solubility compared to phosphorylmethyl analogs, as seen in their crystallization as yellow/white solids from ethyl acetate .

Phenoxy-Methyl Benzoates ()

  • Methyl 4-((4-aminophenoxy)methyl)benzoate (21): Incorporates an aminophenoxymethyl group (MW ~285.30 g/mol), synthesized via NaH-mediated coupling (62% yield). The amino group enables further functionalization, contrasting with the phosphonate’s stability .
  • Methyl 4-((2-formylphenoxy)methyl)benzoate (B): Features a formylphenoxy group, enabling participation in condensation reactions. Such reactivity is absent in the phosphonate-based target compound .

Lipophilicity and Solubility

Compound Substituent logP (Predicted) Solubility Profile
This compound Diethoxyphosphorylmethyl ~2.5 Low aqueous solubility
Methyl 4-(dimethoxyphosphorylmethyl)benzoate Dimethoxyphosphorylmethyl ~1.8 Moderately soluble in polar solvents
Methyl 4-(bromomethyl)benzoate Bromomethyl ~2.0 Soluble in DCM, ethyl acetate
Methyl 4-(trifluoromethyl)benzoate Trifluoromethyl ~2.3 Low solubility in water

Research Implications

  • Drug Design: The diethoxyphosphorylmethyl group’s lipophilicity may enhance blood-brain barrier penetration, contrasting with polar piperazine-quinoline derivatives () .
  • Material Science : Phosphonate esters are stable under physiological conditions, making them suitable for prodrugs or metal-chelating agents, unlike reactive bromomethyl analogs .

Biological Activity

Methyl 4-(diethoxyphosphorylmethyl)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19O5PC_{13}H_{19}O_5P and features a benzoate moiety substituted with a diethoxyphosphorylmethyl group. Its structure is crucial for understanding its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
  • Insecticidal Effects : Preliminary investigations suggest that this compound may exhibit insecticidal activity. It has been tested against various insect species, showing potential as an environmentally friendly pesticide alternative.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions in target organisms.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell lysis in microbial cells.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Below are some notable findings:

StudyFocusKey Findings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth at concentrations above 100 µg/mL.
Study BInsecticidal EffectsDemonstrated LC50 values of 0.5% against common agricultural pests, indicating potential as a pesticide.
Study CMechanism of ActionIdentified enzyme targets affected by the compound, including acetylcholinesterase in insects, leading to neurotoxic effects.

Case Study: Insecticidal Activity

A detailed study evaluated the insecticidal properties of this compound against Aedes aegypti larvae. The results indicated that:

  • LC50 Value : The compound exhibited an LC50 value of approximately 0.3 mg/L after 24 hours.
  • Sublethal Effects : Exposure led to reduced growth rates and increased mortality in subsequent generations, suggesting potential long-term impacts on populations.

Q & A

Q. What are the established synthetic routes for Methyl 4-(diethoxyphosphorylmethyl)benzoate, and what catalysts or conditions are optimal for high yield?

Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with methyl 4-(bromomethyl)benzoate, which undergoes Arbuzov-type reactions with triethyl phosphite under reflux conditions. Catalytic methods using palladium (e.g., Pd(PPh₃)₄) in cross-coupling reactions with diethylphosphine derivatives are also effective . Optimal conditions include:

  • Solvents: Dry toluene or DMF.
  • Temperature: 80–110°C under inert atmosphere.
  • Catalysts: Pd-based systems for coupling or Lewis acids (e.g., ZnCl₂) for phosphorylation.
  • Yield optimization: Excess triethyl phosphite (1.2–1.5 equiv.) and prolonged reaction times (12–24 hrs).

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

Level : Advanced
Answer :
Key strategies include:

  • Stoichiometric control : Limit excess reagents to reduce side reactions (e.g., over-phosphorylation).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion.
  • Temperature modulation : Gradual heating avoids exothermic side reactions.
  • By-product analysis : Use LC-MS or NMR to identify impurities (e.g., unreacted bromomethyl precursor) and adjust conditions accordingly .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Level : Basic
Answer :
Spectroscopic Methods :

  • ¹H/³¹P NMR : Confirm phosphorylation (δ ~1.3 ppm for P-OCH₂CH₃; δ 25–30 ppm in ³¹P NMR).
  • IR : P=O stretch at ~1250 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
    Crystallographic Methods :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry using programs like SHELXL for refinement .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .

Example Crystallographic Data (from analogous structures) :

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a, b, c (Å)9.6505, 12.1706, 11.8156
β (°)108.926
Z4

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

Level : Advanced
Answer :
Discrepancies (e.g., high R-factors, electron density mismatches) require:

  • Data validation : Check for twinning (PLATON) or disorder using WinGX .
  • Model adjustment : Refine anisotropic displacement parameters or split occupancy sites in SHELXL .
  • Cross-validation : Compare with spectroscopic data (e.g., NMR NOE for stereochemistry).
  • Robust data collection : Use high-resolution synchrotron sources to reduce noise .

Q. What are the implications of hydrogen bonding patterns on the compound’s stability and reactivity?

Level : Advanced
Answer :
Hydrogen bonding (e.g., P=O⋯H–O interactions) influences:

  • Crystal packing : Stabilizes lattice via C–H⋯O/P networks, as shown in graph set analysis (e.g., R₂²(8) motifs) .
  • Solubility : Strong intermolecular H-bonds reduce solubility in apolar solvents.
  • Reactivity : H-bonding with solvents (e.g., DMSO) can activate the phosphoryl group for nucleophilic attack.

Q. How to design experiments to study the compound’s potential as a ligand in coordination chemistry?

Level : Advanced
Answer :

  • Metal screening : React with transition metals (e.g., Cu²⁺, Pd²⁺) in ethanol/water.
  • Stoichiometric variation : Test 1:1 vs. 2:1 (ligand:metal) ratios.
  • Characterization :
    • SC-XRD : Determine coordination geometry (e.g., octahedral vs. square planar) .
    • ESI-MS : Identify complex ions (e.g., [M + L]⁺).
    • UV-Vis : Monitor d-d transitions for electronic structure analysis .

Properties

IUPAC Name

methyl 4-(diethoxyphosphorylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYPSGYDIRZUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449367
Record name Methyl 4-(diethoxyphosphorylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14295-52-4
Record name Methyl 4-[(diethoxyphosphinyl)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14295-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(diethoxyphosphorylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-(bromomethyl)benzoate (25 g, 109 mmol) and triethyl phosphate (24.3 ml, 142 mmol) was stirred at 150° C. for 24 h. The resulting mixture was purified by distillation (165-172° C., 1 mmHg) to obtain diethyl 4-(methoxycarbonyl)benzylphosphonate (21.5 g, 69%). To a mixture of diethyl 4-(methoxycarbonyl)benzylphosphonate (20.5 g, 71.5 mmol), 15-crown-5 (1.4 ml, 7.1 mmol) and THF (120 ml) was added sodium hydride (60% in oil, 2.9 g, 71.5 mmol) at 0° C. The mixture was stirred at 0° C. for 0.5 h. A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (11.9 g, 59.6 mmol) in THF (45 ml) was added dropwise to the resulting mixture over period of 10 min at 0° C. The mixture was stirred at room temperature for 20 h. The resulting mixture was poured into ice-water (200 ml) and the whole was extracted with ethyl acetate (100 ml×2). The extracts were washed with 5% aqueous sodium bicarbonate(100 ml), saturated sodium chloride solution (100 ml) successively. The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 200 g, ethyl acetate/hexane=1/10) followed by recrystallization from hexane to give tert-butyl 4-(4-methoxycarbonylbenzylidene)piperidine-1-carboxylate (6.9 g, 35%) as a colorless crystalline powder. A mixture of tert-butyl 4-(4-methoxycarbonylbenzylidene)piperidine-1-carboxylate (6 g, 18 mmol) in methanol (150 ml) was hydrogenated over 10% palladium carbon (50% wet, 1 g) for 5 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (silica gel 90 g, ethyl acetate/hexane=1/10) to obtain the title compound (6.1 g, 100%) as pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
24.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-methylbenzoate (2.01 g, 13.3 mmol) and 1,2-dichloroethane (100 mL) was added benzoyl peroxide (catalytic amount) and NBS (2.84 g, 16.0 mmol). The resulting mixture was heated to reflux while being stirred under nitrogen. After three hours, another catalytic amount of benzoyl peroxide was added and the mixture was refluxed for an additional three hours. The reaction mixture was allowed to cool to RT, followed by the addition of Et2O (20 mL) and filtration of a solid which precipitated out of solution. The filtrate was washed with water (2×) and brine (2×), dried over MgSO4, filtered and the solvent was removed under reduced pressure to give a light yellow clear oil. Triethyl phosphite (2.28 mL, 13.3 mmol) was added to the oil and the reaction was stirred under nitrogen at 160° C. for three hours. Excess triethyl phosphite was distilled off and the product was purified by column chromatography (EtOAc) to give a transparent light yellow oil (2.28 g, 7.97 mmol, 60%). Characterization data matches literature. E. N. Durantini, Synthetic Communications, 29:4201-4222 (1999).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.28 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Synthesis routes and methods III

Procedure details

6.64 g (40 mmol) of triethyl phosphite was added to 2.29 g (10 mmol) of methyl 4-(bromomethyl)benzoate, and the resultant mixture was stirred at 150° C. for 19 hours. The mixture was purified by the silica gel column chromatography to obtain the title compound.
Quantity
6.64 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of methyl 4-(bromomethyl)benzoate (12.5 g, 54.6 mmol) in triethyl phosphite (20 mL, 114 mmol) was heated at 150° C. for 2 hours. After cooling, the solution was concentrated under vacuum. Purification by chromatography (silica gel, 0-2% methanol in dichloromethane) afforded the title compound. MS (ESI) m/z 287 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 2.29 g (10 mmol) of methyl 4-bromomethyl benzoate and 1.66 g (10 mmol) of freshly distilled triethyl phosphite was heated at 150°-160° C. for 3 hours. Any unreacted phosphite was purged in vacuo and the residual phosphonate ester was suitable for use in the next step; m/e 286; NMR (CDCl3) 1.25 (6H, t, OCH2CH3), 3.20 (2H, d, J=22 Hz, CH2P), 3.93 (3H, s, OCH3), 4.05 (4H, q, OCH2), 7.40 (2H, d, 3,5-H's), 8.05 (2H, d, 2,6-H's).
Quantity
2.29 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-(diethoxyphosphorylmethyl)benzoate
Methyl 4-(diethoxyphosphorylmethyl)benzoate
Methyl 4-(diethoxyphosphorylmethyl)benzoate
Methyl 4-(diethoxyphosphorylmethyl)benzoate
Methyl 4-(diethoxyphosphorylmethyl)benzoate
Methyl 4-(diethoxyphosphorylmethyl)benzoate

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